

# Addressing challenges of Fluciclovine imaging in patients with low PSA levels

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Fluciclovine (18F) Imaging in Prostate Cancer

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of **Fluciclovine** (18F-**Fluciclovine**, Axumin®) PET imaging, particularly in patients with low Prostate-Specific Antigen (PSA) levels following definitive treatment for prostate cancer.

### **Troubleshooting Guide**

This guide addresses common issues encountered by researchers and clinicians during the application of **Fluciclovine** PET/CT imaging.

Question: We are experiencing low detection rates for recurrent prostate cancer in patients with very low PSA levels (e.g., <0.5 ng/mL). How can we address this?

Answer: Low detection rates at very low PSA levels are an acknowledged limitation of **Fluciclovine** PET/CT. The positivity rate of the scan is strongly correlated with increasing PSA levels.[1][2]

• Patient Selection: The diagnostic yield is higher in patients with faster PSA kinetics (shorter PSA doubling time) and higher original Gleason scores, as these factors are correlated with positive findings even at low PSA values.[3][4] One study noted an average PSA doubling

#### Troubleshooting & Optimization





time of 3.25 months in patients with positive scans, versus 31.2 months in those with negative scans.[3][4]

- Set Realistic Expectations: It is crucial to understand that a negative scan in a patient with a very low PSA level (<0.2 ng/mL) might reflect a low disease burden that is below the scanner's detection limit.[5]
- Alternative Tracers: For patients with very low PSA, consider alternative imaging agents if available. Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers (like <sup>68</sup>Ga-PSMA-11 or <sup>18</sup>F-DCFPyL) have demonstrated superior detection rates, especially at PSA levels <0.5 ng/mL.[6][7][8]</li>

Question: What are the common causes of false-negative **Fluciclovine** PET/CT results, particularly when clinical suspicion of recurrence is high?

Answer: False-negative results can occur due to several factors related to tumor biology and treatment history.

- Low Tumor Burden: The most common reason for a negative scan is a disease burden that is too small to be detected by current PET technology, especially at very low PSA levels.[5]
- Histologic Transformation: Aggressive, de-differentiated tumors may exhibit decreased PSA production but increased cell proliferation. While Fluciclovine relies on amino acid transport, which is upregulated in cancer, the specific characteristics of the recurrent tumor may influence tracer uptake.[5]
- Prior Androgen Deprivation Therapy (ADT): ADT can regulate the expression of the amino acid transporters responsible for **Fluciclovine** uptake, potentially decreasing the detection ability of the PET scan.[5]
- Dense Sclerotic Lesions: Indolent or dense sclerotic bone metastases may show little to no
   Fluciclovine uptake.[4] In cases where CT findings are suspicious for sclerotic lesions but
   lack Fluciclovine avidity, supplementary imaging like an <sup>18</sup>F-NaF PET/CT or MRI should be
   considered.[4]

Question: We have observed **Fluciclovine** uptake in areas not typical for prostate cancer recurrence, leading to potential false-positive findings. How should we interpret these?

#### Troubleshooting & Optimization





Answer: Several benign conditions can demonstrate increased **Fluciclovine** uptake, leading to false-positive interpretations.[3]

- Inflammation: Acute and chronic inflammation, including post-radiation inflammatory changes, are common mimics of malignancy.[3] It is recommended to wait at least two weeks after interventions like biopsies before performing a **Fluciclovine** scan to allow inflammation to resolve.[9]
- Benign Prostatic Hyperplasia (BPH): In patients who have not undergone radical prostatectomy, residual benign prostatic tissue or BPH can show Fluciclovine uptake.[3]
- Reactive Lymph Nodes: Reactive hyperplasia in lymph nodes, particularly in the inguinal region, is a frequent cause of false-positive findings.[3][10]
- Other Pathologies: Degenerative changes in bone and other non-prostate cancers can also show uptake.[11] Careful correlation with CT or MRI findings is essential for accurate interpretation.

#### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of **Fluciclovine** (18F) and why is it used in prostate cancer imaging?

A1: **Fluciclovine** (<sup>18</sup>F), also known as anti-1-amino-3-<sup>18</sup>F-fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog.[12][13] Prostate cancer cells often upregulate transmembrane amino acid transport to meet increased metabolic demands for energy and protein synthesis.[3][4] **Fluciclovine** is taken up by these transporters (primarily LAT-1 and ASCT2) but is not metabolized, allowing it to accumulate within cancer cells and be visualized by PET imaging.[6][13]

Q2: Why is **Fluciclovine** imaging performance dependent on PSA levels?

A2: PSA level is a surrogate marker for tumor burden. In patients with biochemical recurrence, a higher PSA level generally indicates a larger volume of recurrent disease, making it more likely to be detected by PET imaging.[14] Studies consistently show a linear increase in the detection rate of **Fluciclovine** PET/CT with rising PSA levels.[1] At very low PSA levels,

#### Troubleshooting & Optimization





recurrent lesions are often microscopic and fall below the spatial resolution of current PET scanners.

Q3: How does **Fluciclovine** compare to PSMA-targeted PET tracers?

A3: While both are used for imaging recurrent prostate cancer, PSMA-targeted PET agents are generally considered superior, especially at low PSA levels.[10]

- Detection Rate: Multiple studies have shown that PSMA PET/CT has a higher detection rate than **Fluciclovine**, particularly for PSA levels below 1.0 ng/mL.[4][6][8]
- Specificity: PSMA is a transmembrane protein highly overexpressed on prostate cancer cells, leading to high target-to-background ratios.[11]
- Clinical Utility: Despite the superiority of PSMA PET, Fluciclovine remains a valuable tool. It
  can be useful in cases of suspected PSMA-negative disease or when local recurrence in the
  prostate bed is obscured by the urinary bladder activity of PSMA tracers.[10] In one study of
  patients with negative PSMA PET scans, a subsequent Fluciclovine PET scan was able to
  detect the site of disease in 56% of cases.[10]

Q4: What are the established definitions for Biochemical Recurrence (BCR)?

A4: The definition of BCR depends on the primary treatment modality:

- After Radical Prostatectomy (RP): A serum PSA level of ≥0.2 ng/mL, confirmed by a second measurement of >0.2 ng/mL.[15]
- After Radiation Therapy (RT): A rise in PSA of 2 ng/mL or more above the nadir (lowest PSA value achieved), known as the Phoenix Definition.[15][16]

Q5: What is a standard imaging protocol for Fluciclovine PET/CT?

A5: A typical protocol involves patient preparation, specific injection techniques, and precise imaging times.

 Patient Preparation: Patients should fast for at least 4 hours and avoid strenuous activity for 24 hours prior to the scan.[17]



- Dose and Injection: The recommended dose is 370 MBq (10 mCi). The injection is administered intravenously while the patient is positioned on the PET/CT scanner.[9]
- Acquisition Time: Imaging should begin 3-5 minutes post-injection to minimize urinary
  excretion and achieve optimal tumor-to-background contrast.[9] The scan typically covers the
  area from the skull base to the mid-thigh.[9]

#### **Data Presentation**

Table 1: Fluciclovine (18F) PET/CT Detection Rates by PSA Level

| PSA Level<br>(ng/mL) | Study 1:<br>Detection Rate<br>(%)[3][4] | Study 2:<br>Detection Rate<br>(%)[1] | Study 3:<br>Detection Rate<br>(%)[2] | Study 4: Detection Rate (%)[5] |
|----------------------|-----------------------------------------|--------------------------------------|--------------------------------------|--------------------------------|
| < 0.2                | -                                       | -                                    | -                                    | 10%                            |
| > 0.2 to ≤ 0.5       | -                                       | -                                    | 40%                                  | 33%                            |
| 0.5 to < 1.0         | 72.0%                                   | 58%                                  | 87%                                  | -                              |
| 1.0 to < 2.0         | 83.3%                                   | 87%                                  | -                                    | -                              |
| ≥ 2.0                | 100%                                    | 100% (2 to <5)                       | 74% (>1.0)                           | -                              |

Detection rates can vary based on patient cohort (e.g., post-prostatectomy vs. post-radiation) and study methodology.

Table 2: Comparison of Diagnostic Performance for Extraprostatic Disease



| lmaging<br>Modality                         | Sensitivity<br>(%)          | Specificity<br>(%)          | Positive<br>Predictive<br>Value (PPV)<br>(%) | Accuracy<br>(%)             | Reference |
|---------------------------------------------|-----------------------------|-----------------------------|----------------------------------------------|-----------------------------|-----------|
| Fluciclovine<br>PET/CT                      | 55.0%                       | 96.7%                       | 95.7%                                        | 72.9%                       | [3]       |
| <sup>111</sup> In-<br>capromab<br>pendetide | Inferior to<br>Fluciclovine | Inferior to<br>Fluciclovine | Inferior to<br>Fluciclovine                  | Inferior to<br>Fluciclovine | [3][4]    |
| Conventional<br>CT                          | 11.5%                       | 100%                        | 100%                                         | 43.9%                       | [11]      |

Note: PSMA-targeted PET tracers generally show higher sensitivity than **Fluciclovine**, especially at low PSA levels.[4]

#### **Experimental Protocols**

Protocol: Standard <sup>18</sup>F-Fluciclovine PET/CT Acquisition

- Patient Preparation:
  - Confirm patient has fasted for a minimum of 4 hours.
  - Confirm avoidance of significant exercise for at least 24 hours.
  - Obtain patient history, including primary treatment, Gleason score, and recent PSA kinetics (doubling time, velocity).[9]
  - Establish intravenous access.
- Radiopharmaceutical Administration:
  - Position the patient supine on the PET/CT scanner gantry.
  - Administer a recommended dose of 370 MBq (10 mCi) of <sup>18</sup>F-Fluciclovine via intravenous bolus injection.[9]



- Follow with a saline flush.
- Image Acquisition:
  - Begin PET acquisition 3 to 5 minutes after the injection.
  - Perform a low-dose CT scan for attenuation correction and anatomical localization, extending from the skull base to the mid-thighs.
  - Acquire PET data over the same anatomical range. Acquisition time per bed position is scanner-dependent but is typically longer for the pelvic region (e.g., 5 minutes) and slightly shorter for the chest and abdomen (e.g., 3-5 minutes).[9]
- Image Reconstruction and Analysis:
  - Reconstruct PET images using standard iterative algorithms with corrections for attenuation, scatter, and randoms.
  - Review fused PET/CT images. Any focal uptake greater than surrounding background tissue and not explained by normal physiologic distribution should be considered suspicious for recurrent disease.[3] The bone marrow of a lumbar vertebra is a common reference for background activity.[3]

#### **Visualizations**





Click to download full resolution via product page

Caption: Decision workflow for imaging in low PSA biochemical recurrence.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Fluorine-18-Labeled Fluciclovine PET/CT in Clinical Practice: Factors Affecting the Rate of Detection of Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]Fluciclovine PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. e-century.us [e-century.us]
- 6. 18F-Fluciclovine Positron Emission Tomography in Prostate Cancer: A Systematic Review and Diagnostic Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. guoncologynow.com [guoncologynow.com]
- 11. med.emory.edu [med.emory.edu]
- 12. Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostate Cancer—PET Imaging Update PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-Fluciclovine PET/CT Detection of Recurrent Prostate Carcinoma in Patients With Serum PSA ≤ 1 ng/mL After Definitive Primary Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. snmmi.org [snmmi.org]
- 17. Diagnostic performance of 18F-fluciclovine PET/CT in prostate cancer patients with rising PSA level ≤ 0.5 ng/ml after multiple treatment failures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing challenges of Fluciclovine imaging in patients with low PSA levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672863#addressing-challenges-of-fluciclovineimaging-in-patients-with-low-psa-levels]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com